molecular formula C11H7ClF3NOS B3036221 2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole CAS No. 339018-43-8

2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole

Cat. No. B3036221
CAS RN: 339018-43-8
M. Wt: 293.69 g/mol
InChI Key: PAFWBSKXQQQKOT-UHFFFAOYSA-N
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Description

“2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole” is an intermediate used in the synthesis of insecticides such as thiamethoxam .


Synthesis Analysis

The synthesis of this compound involves the use of 3-chloropropene as a starting material. Chlorine gas (or a compound that can produce chlorine gas, such as sulfonyl chloride) and 1-isothiocyanato-2-propene in chloroform solution are simultaneously added to a refluxing chloroform solution . This reaction requires an excess of chlorine gas, and there are many side reactions.


Molecular Structure Analysis

The molecular formula of “2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole” is C4HClF3NS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

This compound is a pale yellow crystal or pale yellow liquid with a melting point of 29-31°C . It is insoluble in water but soluble in dichloromethane, chloroform, and carbon tetrachloride .

Scientific Research Applications

Safety and Hazards

The compound is classified as an irritant and has a hazard level of 8 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Future Directions

The compound is an intermediate in the synthesis of the second generation of neonicotinoid insecticides, which are attracting attention in the pesticide industry due to their lower usage, broader insecticidal spectrum, and higher safety . It is used in the synthesis of thiamethoxam, thiacloprid, and clothianidin . These insecticides not only have preventive effects on above-ground and underground pests, but can also treat stems, soil, and seeds .

properties

IUPAC Name

2-chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NOS/c12-10-16-5-9(18-10)6-17-8-3-1-2-7(4-8)11(13,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFWBSKXQQQKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205120
Record name 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole

CAS RN

339018-43-8
Record name 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339018-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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